Evofosfamide
Overview
Description
Evofosfamide, also known as (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N’-bis(2-bromoethyl)phosphorodiamidate, is a hypoxia-activated prodrug. It is designed to target and treat various types of solid tumors by exploiting the low oxygen conditions (hypoxia) typically found within these tumors. This compound is a derivative of the cytotoxin bromo-isophosphoramide mustard and has shown promise in clinical trials for its ability to selectively release cytotoxic agents in hypoxic tumor environments .
Mechanism of Action
Target of Action
Evofosfamide, also known as TH-302, is a hypoxia-activated prodrug . Its primary targets are the hypoxic regions of solid tumors . Hypoxia, or low oxygen conditions, is a common feature of many solid tumors and is associated with resistance to radiation and many forms of chemotherapy . This compound is designed to exploit this characteristic by selectively targeting these hypoxic regions .
Mode of Action
This compound is a 2-nitroimidazole prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . The compound is activated by a process that involves a 1-electron reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450, to generate a radical anion prodrug . In the presence of oxygen (normoxia), the radical anion prodrug reacts rapidly with oxygen to generate the original prodrug and superoxide . Therefore, this compound is relatively inert under normal oxygen conditions, remaining intact as a prodrug . When exposed to severe hypoxic conditions (< 05% O2; hypoxic zones in many tumors), the radical anion undergoes irreversible fragmentation, releasing the active drug Br-IPM and an azole derivative .
Biochemical Pathways
The biochemical pathway of this compound involves the conversion of the prodrug to its active form, Br-IPM, under hypoxic conditions . This process is mediated by cellular reductases and involves the generation of a radical anion prodrug . The active drug, Br-IPM, is a DNA cross-linking agent . The cross-linking of DNA can interfere with the process of DNA replication and transcription, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are influenced by the hypoxic conditions in which it is activated . Under normoxic conditions, this compound remains relatively inert, limiting its bioavailability . Under hypoxic conditions, the prodrug is activated and the active drug br-ipm is released . The details of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are still under investigation .
Result of Action
Upon activation in oxygen-deficient zones, this compound is converted selectively to its active form, dibromo isophosphoramide mustard, a potent alkylator . The hypoxic cells are exposed to high concentrations of the released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor .
Action Environment
The action of this compound is significantly influenced by the environmental conditions within the tumor. Specifically, the hypoxic conditions found in many solid tumors provide the environment necessary for the activation of this compound . The degree of hypoxia within the tumor can therefore influence the efficacy of this compound . Additionally, factors such as the presence of cellular reductases and the oxygen concentration can also influence the stability and action of this compound .
Biochemical Analysis
Biochemical Properties
Evofosfamide is a 2-nitroimidazole prodrug of the cytotoxin bromo-isophosphoramide mustard (Br-IPM) . It is activated by a process that involves a 1-electron reduction mediated by ubiquitous cellular reductases, such as the NADPH cytochrome P450 . This interaction with enzymes and proteins allows this compound to exert its effects.
Cellular Effects
This compound has shown to exhibit hypoxia-selective cytotoxicity in various cell lines . Upon activation in oxygen-deficient zones, this compound is converted selectively to its active form, dibromo isophosphoramide mustard, a potent alkylator . This active form can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves the generation of a radical anion prodrug through a 1-electron reduction mediated by cellular reductases . In the presence of oxygen, the radical anion prodrug reacts rapidly with oxygen to generate the original prodrug and superoxide. Under severe hypoxic conditions, the radical anion undergoes irreversible fragmentation, releasing the active drug Br-IPM and an azole derivative .
Dosage Effects in Animal Models
In animal models, this compound has shown antitumor activity
Metabolic Pathways
This compound is involved in metabolic pathways that are mediated by cellular reductases, such as the NADPH cytochrome P450
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Evofosfamide involves several key steps:
Preparation of 2-nitroimidazole: This is the crucial bioreductive group used in the synthesis. The process begins with the nitration of imidazole to form 2-nitroimidazole.
Formation of the Prodrug: The 2-nitroimidazole is then linked to a brominated derivative of isophosphoramide mustard.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets stringent pharmaceutical standards. The key steps include large-scale nitration of imidazole and subsequent coupling with the brominated derivative under carefully controlled conditions to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Evofosfamide undergoes several types of chemical reactions, primarily driven by its hypoxia-activated nature:
Reduction: Under hypoxic conditions, this compound undergoes a one-electron reduction mediated by cellular reductases such as NADPH cytochrome P450.
Common Reagents and Conditions:
Reagents: NADPH cytochrome P450, cellular reductases.
Major Products:
Bromo-isophosphoramide mustard: The primary cytotoxic agent released upon activation.
Azole derivative: A byproduct of the fragmentation process.
Scientific Research Applications
Evofosfamide has a wide range of scientific research applications, particularly in the fields of medicine and oncology:
Cancer Treatment: this compound is being evaluated in clinical trials for the treatment of various solid tumors, including pancreatic cancer, prostate cancer, and multiple myeloma. .
Hypoxia Research: The compound is valuable in studying hypoxia-related mechanisms in tumors and developing targeted therapies that exploit the hypoxic conditions within tumors.
Combination Therapy: this compound is being investigated in combination with immune checkpoint inhibitors like ipilimumab to enhance the efficacy of immunotherapy in hypoxic tumors.
Comparison with Similar Compounds
Evofosfamide is unique among hypoxia-activated prodrugs due to its specific activation mechanism and the cytotoxic agent it releases. Similar compounds include:
Ifosfamide: A chloro-isophosphoramide prodrug activated by hepatic cytochrome P450 enzymes.
Cyclophosphamide: Another DNA alkylating agent that requires activation by hepatic enzymes.
Uniqueness of this compound:
Properties
IUPAC Name |
2-bromo-N-[(2-bromoethylamino)-[(3-methyl-2-nitroimidazol-4-yl)methoxy]phosphoryl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16Br2N5O4P/c1-15-8(6-12-9(15)16(17)18)7-20-21(19,13-4-2-10)14-5-3-11/h6H,2-5,7H2,1H3,(H2,13,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJWRPJDTDGERK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COP(=O)(NCCBr)NCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Br2N5O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238721 | |
Record name | Evofosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TH-302 combines a 2-nitroimidazole oxygen-sensing trigger with a masked DNA crosslinker. Upon activation in oxygen deficient zones, TH-302 is converted selectively to the drug's active form, dibromo isophosphoramide mustard, a potent alkylator. TH-302 targets levels of severe hypoxia that are found in tumors but are rare in normal tissues - this is how selective targeting of the tumor occurs. After conversion to the active form of the drug, the hypoxic cells are exposed to high concentrations of released cytotoxic agent, which can also diffuse into the adjacent regions of the tumor. | |
Record name | Evofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
918633-87-1 | |
Record name | (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl N,N′-bis(2-bromoethyl)phosphorodiamidate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918633-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Evofosfamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918633871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Evofosfamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06091 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Evofosfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60238721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EVOFOSFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A9RZ3HN8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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